1-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-(4-Chlorobenzyl)-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core substituted with a 4-chlorobenzyl group at the N1 position and a 2,5-dimethoxyphenyl carboxamide moiety at the C3 position. Its molecular formula is C21H19ClN2O4 (molecular weight: 406.84 g/mol). The 4-chlorobenzyl group may enhance lipophilicity, influencing cell permeability, while the dimethoxyphenyl substituent could modulate electronic properties and binding affinity to biological targets.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-27-16-9-10-19(28-2)18(12-16)23-20(25)17-4-3-11-24(21(17)26)13-14-5-7-15(22)8-6-14/h3-12H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTFBDLGKXKVOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, identified by its CAS number 1005301-96-1, is a complex organic compound with significant implications in medicinal chemistry. This compound belongs to the dihydropyridine class, which is recognized for its diverse pharmacological properties, including antimicrobial , anticancer , and antioxidant activities . The structural features of this compound, notably the chlorobenzyl and dimethoxyphenyl groups, contribute to its potential biological activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 449.9 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the 4-chlorobenzyl intermediate : Reaction of 4-chlorobenzyl chloride with a suitable nucleophile.
- Cyclization : Using reagents like sodium hydride or potassium tert-butoxide to form the dihydropyridinyl ring.
- Purification : Essential for achieving high yields and purity of the final product.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
- Receptor Modulation : It can bind to receptors, influencing signaling pathways related to cell growth and apoptosis.
- Gene Expression Regulation : By interfering with DNA or RNA processes, it can affect protein synthesis.
Antimicrobial Activity
Research indicates that dihydropyridine derivatives exhibit notable antimicrobial properties. The compound has shown effectiveness against various bacterial strains due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Anticancer Activity
Preliminary studies suggest that 1-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide may possess anticancer properties. In vitro assays demonstrated that this compound can inhibit the proliferation of cancer cell lines, such as SW480 and HCT116, with IC50 values indicating significant potency.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress.
Case Studies
- Anticancer Evaluation : A study investigated the effects of this compound on colorectal cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.
- Antimicrobial Testing : In another study, the compound was tested against multiple bacterial strains. It exhibited strong inhibitory effects comparable to standard antibiotics, highlighting its potential for further development as an antimicrobial agent.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related molecules from the evidence, focusing on molecular features, substituents, and biological activity:
Key Structural and Functional Insights:
Core Heterocycle Variations: The target compound and D-11 share a dihydropyridine backbone, whereas Compound 67 features a naphthyridine core. The benzothiazole group in ’s compound introduces sulfur-based heterocyclic chemistry, which may influence redox activity or metal-binding properties .
Substituent Effects :
- Chlorine vs. Fluorine : The 4-chlorobenzyl group in the target compound vs. the 4-fluorobenzyl group in D-11 highlights halogen-dependent effects. Chlorine’s higher lipophilicity may enhance membrane permeability, while fluorine’s electronegativity could improve target binding via dipole interactions .
- Adamantyl vs. Aromatic Groups : Compound 67’s 3,5-dimethyladamantyl substituent introduces bulky, rigid hydrophobicity, likely altering pharmacokinetics (e.g., longer half-life) compared to the target’s aromatic substituents .
Biological Activity Trends: Compound 18 (IC50 = 90 μg/mL against MCF-7) demonstrates that chloro-substituted aromatic systems paired with sulfonamide groups exhibit moderate cytotoxicity, though less potent than 5-FU . This suggests that the target compound’s dimethoxyphenyl group may require optimization for improved activity.
Synthetic Accessibility :
- Compound 67 was synthesized in 25% yield via a method analogous to dihydropyridine derivatives , implying that the target compound’s synthesis could face similar challenges, such as low yields due to steric hindrance from the dimethoxyphenyl group.
Research Findings and Implications
- Structural-Activity Relationships (SAR) : Chlorine substitution at the benzyl position (as in the target compound and Compound 18) correlates with cytotoxic activity, though the specific positioning (e.g., 4-chloro vs. 2-chloro) and ancillary groups (e.g., sulfonamide vs. carboxamide) significantly modulate potency .
- Gaps in Data : Direct comparative studies on enzyme inhibition, toxicity, or in vivo efficacy are absent in the provided evidence, necessitating further investigation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
